molecular formula C21H19ClN2O4S B3205021 N-(3-chloro-4-methoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide CAS No. 1040639-17-5

N-(3-chloro-4-methoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide

Cat. No.: B3205021
CAS No.: 1040639-17-5
M. Wt: 430.9 g/mol
InChI Key: BJSKTVZEMSDZNN-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of sulfonylpyridine carboxamides This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group, a sulfonyl group, and a chloromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, various functional groups are introduced through electrophilic aromatic substitution reactions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced via amidation reactions, often using reagents such as carboxylic acids or their derivatives (e.g., acid chlorides).

    Sulfonylation: The sulfonyl group is typically introduced using sulfonyl chlorides in the presence of a base.

    Chloromethoxylation: The chloromethoxyphenyl group can be introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the sulfonyl group or the carboxamide group, leading to the formation of corresponding amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzymatic activity, modulation of signal transduction pathways, or interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)-pyridine-3-carboxamide: Lacks the sulfonyl group.

    6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide: Lacks the chloromethoxyphenyl group.

    N-(3-chloro-4-methoxyphenyl)-6-(benzenesulfonyl)pyridine-3-carboxamide: Lacks the dimethyl groups on the benzene ring.

Uniqueness

N-(3-chloro-4-methoxyphenyl)-6-(3,4-dimethylbenzenesulfonyl)pyridine-3-carboxamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O4S/c1-13-4-7-17(10-14(13)2)29(26,27)20-9-5-15(12-23-20)21(25)24-16-6-8-19(28-3)18(22)11-16/h4-12H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJSKTVZEMSDZNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=CC(=C(C=C3)OC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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